Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a dihydroisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions One common method includes the protection of the amino group using tert-butyl carbamate, followed by the formation of the isoquinoline core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isoquinoline core can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: shares similarities with other isoquinoline derivatives such as:
Uniqueness
The unique structural features of this compound, such as the position of the aminomethyl group and the specific isoquinoline core, contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10,16H2,1-3H3 |
InChI Key |
KICZHEGJIRNWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CN |
Origin of Product |
United States |
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